

4-Acryloylmorpholine: A Technical Guide to CAS Number and Safety Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acryloylmorpholine

Cat. No.: B1203741

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for **4-Acryloylmorpholine**. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this compound.

Chemical Identification




Identifier	Value
Chemical Name	4-Acryloylmorpholine
Synonyms	1-(Morpholin-4-yl)propenone, N-Acryloylmorpholine, ACMO
CAS Number	5117-12-4[1][2][3][4][5]
Molecular Formula	C ₇ H ₁₁ NO ₂ [1][2][3]
Molecular Weight	141.17 g/mol [1][2][3]
Structure	
<chem>C=CC(=O)N1CCOCC1</chem>	

GHS Hazard and Safety Information

4-Acryloylmorpholine is classified as a hazardous chemical. Adherence to safety recommendations is crucial.

Signal Word: Danger[1][2][5][6][7]

GHS Pictograms:

Pictogram	GHS Code	Hazard Class
 alt text	GHS05	Corrosion
 alt text	GHS07	Skin Irritation/Sensitization, Acute Toxicity (harmful)
 alt text	GHS08	Specific Target Organ Toxicity

Hazard Statements:[1][6][7][8][9]

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.
- H373: May cause damage to organs through prolonged or repeated exposure.
- H335: May cause respiratory irritation.[8]
- H351: Suspected of causing cancer.[8]
- H361: Suspected of damaging fertility or the unborn child.[8]

Precautionary Statements:[1][6][10][11][12][13][14]

Code	Statement
Prevention	
P260	Do not breathe dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P272	Contaminated work clothing should not be allowed out of the workplace.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
Response	
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310	Immediately call a POISON CENTER or doctor/physician.
P333 + P313	If skin irritation or rash occurs: Get medical advice/attention.
P362 + P364	Take off contaminated clothing and wash it before reuse.
Storage	
P403	Store in a well-ventilated place.
Disposal	

P501

Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for **4-Acryloylmorpholine**.

Test	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	588 mg/kg	[10] [11] [15]
Acute Dermal Toxicity (LD50)	Rat	Dermal	>2,000 mg/kg	[10]
Acute Inhalation Toxicity (LC50)	Rat	Inhalation	5,280 mg/kg (4 hours)	[10]

Experimental Protocols

The toxicity data presented are based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity - OECD Test Guideline 401

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[\[10\]](#) Although this specific guideline has been deleted and replaced by alternative methods that reduce the number of animal subjects, the fundamental procedure is as follows:

- **Test Animals:** Healthy, young adult rodents (commonly rats) are used.[\[10\]](#) Animals are acclimatized to laboratory conditions.[\[10\]](#)
- **Dosing:** The test substance is administered in graduated doses to several groups of animals, with one dose per group.[\[10\]](#) Administration is typically done in a single dose by gavage.[\[10\]](#) Animals are fasted before administration.[\[10\]](#)

- Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations of effects and deaths are made.[\[10\]](#)
- Necropsy: All animals that die during the test and all surviving animals at the conclusion of the test are subjected to a gross necropsy.[\[10\]](#)
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated from the mortality data.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[\[1\]](#)

- Test Animals: Albino rabbits are typically used for this test.[\[1\]](#)[\[3\]](#)
- Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[\[3\]](#)[\[4\]](#)[\[6\]](#) The other eye remains untreated and serves as a control.[\[1\]](#)[\[3\]](#)[\[6\]](#) The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[\[1\]](#)[\[2\]](#)
- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[\[1\]](#)[\[3\]](#) The degree of eye irritation is scored based on lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).[\[1\]](#)[\[3\]](#) The observation period can extend up to 21 days to assess the reversibility of effects.[\[1\]](#)
- Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. A sequential testing strategy is often employed, starting with one animal, to minimize the number of animals used.[\[2\]](#)

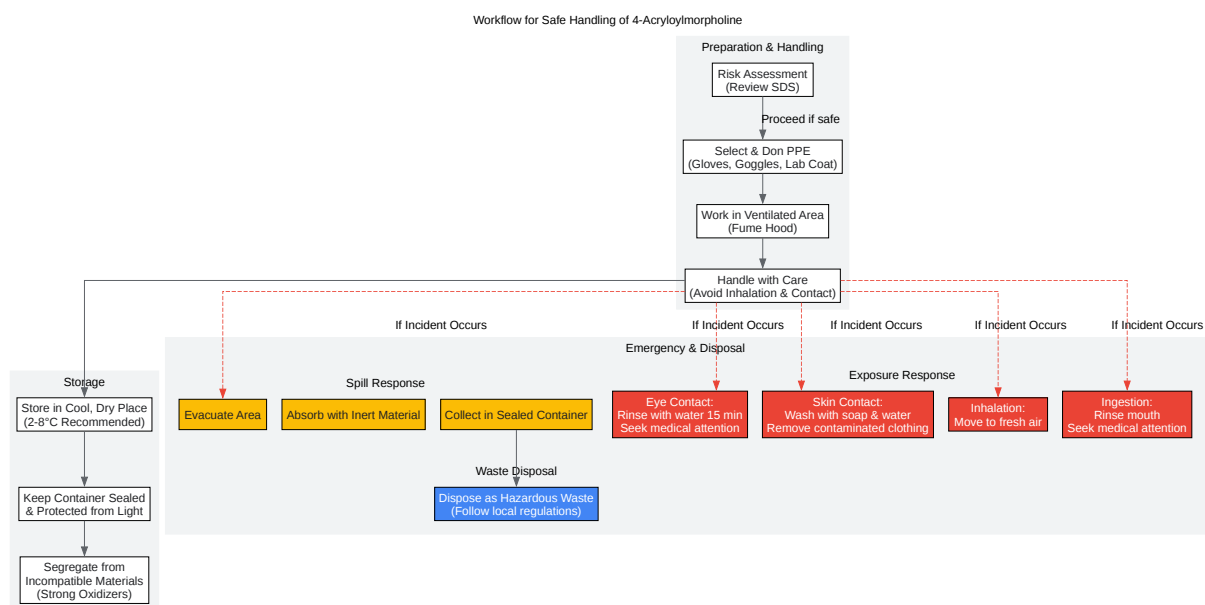
Skin Sensitization - OECD Test Guideline 406

This guideline describes procedures to determine the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) is one of the preferred methods.[\[7\]](#)
[\[11\]](#)[\[15\]](#)[\[16\]](#)

- Test Animals: Young adult guinea pigs are used.^{[15][17]} A test group (minimum of 10 animals) and a control group (minimum of 5 animals) are required.^{[7][16]}
- Induction Phase:
 - Intradermal Injection: The test animals receive intradermal injections of the test substance (with an adjuvant like Freund's Complete Adjuvant to enhance the immune response) to induce sensitization.^{[11][15]}
 - Topical Application: One week later, the test substance is applied topically to the same area and occluded for 48 hours.^[11]
- Challenge Phase: After a rest period of 10-14 days, both the test and control groups are exposed to a challenge dose of the substance via topical application.^{[7][17]}
- Observation: The skin at the application site is observed for signs of allergic reaction (erythema and edema) at approximately 24 and 48 hours after the challenge.^[17]
- Evaluation: The incidence and severity of skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a specified percentage of test animals show a positive reaction.^[11]

Safe Handling and Emergency Workflow

Proper handling of **4-Acryloylmorpholine** is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for the safe handling of this chemical.



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Safe Handling Workflow Diagram

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- To cite this document: BenchChem. [4-Acryloylmorpholine: A Technical Guide to CAS Number and Safety Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203741#4-acryloylmorpholine-cas-number-and-safety-data]

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